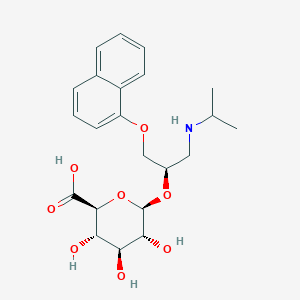

(+)-Propranolol glucuronide

Description

Structure

3D Structure

Propriétés

Numéro CAS |

58657-79-7 |

|---|---|

Formule moléculaire |

C22H29NO8 |

Poids moléculaire |

435.5 g/mol |

Nom IUPAC |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R)-1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl]oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C22H29NO8/c1-12(2)23-10-14(11-29-16-9-5-7-13-6-3-4-8-15(13)16)30-22-19(26)17(24)18(25)20(31-22)21(27)28/h3-9,12,14,17-20,22-26H,10-11H2,1-2H3,(H,27,28)/t14-,17+,18+,19-,20+,22-/m1/s1 |

Clé InChI |

PCALHJGQCKATMK-CYCKLWOHSA-N |

SMILES isomérique |

CC(C)NC[C@H](COC1=CC=CC2=CC=CC=C21)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |

SMILES canonique |

CC(C)NCC(COC1=CC=CC2=CC=CC=C21)OC3C(C(C(C(O3)C(=O)O)O)O)O |

Origine du produit |

United States |

Enzymatic Formation and Biochemistry of + Propranolol Glucuronide

Uridine (B1682114) 5'-Diphospho-Glucuronosyltransferase (UGT) Isoforms Catalyzing Propranolol (B1214883) Glucuronide Formation

A screening of 15 recombinant human UGTs has revealed that only a select few isoforms are responsible for the glucuronidation of propranolol. nih.gov The primary enzymes identified belong to the UGT1A and UGT2A subfamilies. mdpi.comnih.govnih.gov

Human UGT1 Family Involvementbenchchem.comnih.govmdpi.comnih.govhelsinki.fi

The UGT1A family of enzymes plays a crucial role in the glucuronidation of propranolol. Notably, different isoforms within this family exhibit distinct stereoselectivity, meaning they preferentially metabolize one enantiomer of propranolol over the other. nih.govnih.gov

Studies have identified UGT1A7 as one of the enzymes capable of producing propranolol glucuronides. mdpi.com Research indicates that UGT1A7 demonstrates a preference for the (S)-enantiomer of propranolol. nih.govnih.govresearchgate.net The relative biocatalytic yield of (R)-propranolol glucuronide was found to be 31.5% of that of (S)-propranolol glucuronide, highlighting this preference. nih.gov

UGT1A9 is a key enzyme in the glucuronidation of propranolol and displays significant stereoselectivity. nih.gov This isoform metabolizes (S)-propranolol at a much higher rate than (R)-propranolol. nih.gov The preference for (S)-propranolol is further evidenced by the relative biocatalytic yield, where the formation of (R)-propranolol glucuronide is only 23.9% of that of (S)-propranolol glucuronide. nih.gov Despite this kinetic difference, the Michaelis-Menten constant (Km) values for both enantiomers are similar, suggesting a comparable binding affinity. nih.gov UGT1A9 is primarily expressed in the liver. nih.govpharmgkb.org

In contrast to UGT1A9, UGT1A10 exhibits a pronounced and opposite stereoselectivity, favoring the glucuronidation of (R)-propranolol. nih.gov The relative biocatalytic yield of (S)-propranolol glucuronide is only 21.2% of that of (R)-propranolol glucuronide when catalyzed by UGT1A10. nih.gov Similar to UGT1A9, the Km values for both enantiomers are in the same range. nih.gov UGT1A10 is expressed extrahepatically, particularly in the intestine, which may lead to differences in the stereoselective metabolism of propranolol between the liver and the gut. nih.govpharmgkb.org

Human UGT2 Family Involvementbenchchem.comnih.govmdpi.comnih.govhelsinki.fi

Members of the UGT2 family also contribute to the metabolism of propranolol.

UGT2A1 has been identified as an active enzyme in the glucuronidation of propranolol. mdpi.comnih.govnih.govresearchgate.net This extrahepatic isoform shows a preference for (S)-propranolol, with the relative biocatalytic yield of (R)-propranolol glucuronide being 48.9% of the (S)-form. nih.govhelsinki.fi While it demonstrates this preference, it is characterized by a low affinity for the propranolol enantiomers. helsinki.fi

Research Findings on UGT Isoform Stereoselectivity for Propranolol Glucuronidation

| UGT Isoform | Preferred Enantiomer | Relative Biocatalytic Yield of Minor Enantiomer Glucuronide | Primary Location | Reference |

| UGT1A7 | (S)-Propranolol | 31.5% ((R)-PG vs (S)-PG) | Extrahepatic | nih.gov |

| UGT1A9 | (S)-Propranolol | 23.9% ((R)-PG vs (S)-PG) | Liver | nih.govnih.gov |

| UGT1A10 | (R)-Propranolol | 21.2% ((S)-PG vs (R)-PG) | Intestine (Extrahepatic) | nih.govnih.gov |

| UGT2A1 | (S)-Propranolol | 48.9% ((R)-PG vs (S)-PG) | Extrahepatic | nih.govhelsinki.fi |

UGT2B4 (as previously reported)

UGT2B4 is also confirmed to participate in the glucuronidation of propranolol. pharmgkb.orgpharmgkb.orgkarger.com Unlike UGT1A9, UGT2B4 does not show significant stereoselectivity between the R- and S-enantiomers. nih.gov The enzyme displays distinct kinetic patterns depending on the enantiomer; the glucuronidation of R-(+)-propranolol follows a sigmoidal (cooperative) kinetic curve, whereas the reaction with S-propranolol exhibits monophasic, or standard Michaelis-Menten, kinetics. pharmgkb.orgwikigenes.org

UGT2B7 (as previously reported)

UGT2B7 is another major isoform responsible for propranolol glucuronidation. pharmgkb.orgpharmgkb.orgkarger.com Similar to UGT2B4, UGT2B7 does not exhibit a significant preference for either the R- or S-enantiomer. nih.govnih.gov However, its kinetic profile differs from UGT2B4. The kinetics for UGT2B7 with both enantiomers are described by sigmoidal curves. pharmgkb.org Furthermore, the activity of UGT2B7 can be inhibited by high concentrations of the R-propranolol substrate (above 1 mM). nih.gov

Table 1: Summary of Key UGT Isoforms in Propranolol Glucuronidation

| Enzyme | Stereoselectivity for (+)-Propranolol | Kinetic Profile for (+)-Propranolol | Reference |

|---|---|---|---|

| UGT1A9 | Lower activity compared to S-propranolol | Monophasic | pharmgkb.orgnih.gov |

| UGT2B4 | No significant stereoselectivity | Sigmoidal | pharmgkb.orgnih.gov |

| UGT2B7 | No significant stereoselectivity | Sigmoidal; substrate inhibition >1 mM | pharmgkb.orgnih.gov |

Role of Uridine 5'-Diphospho-Glucuronic Acid (UDPGA) as Glucuronic Acid Donor

The conjugation of glucuronic acid to propranolol is dependent on the cofactor Uridine 5'-diphospho-glucuronic acid (UDPGA). UDPGA serves as the activated sugar donor for all glucuronidation reactions catalyzed by UGT enzymes. fu-berlin.dehelsinki.finih.gov The UGT enzyme facilitates the transfer of the glucuronic acid moiety from UDPGA to the propranolol molecule. helsinki.fi This reaction results in the formation of the more polar, water-soluble propranolol glucuronide, which can be more easily eliminated from the body. fu-berlin.de The process is a type 2 nucleophilic substitution (SN2) reaction. fu-berlin.de UDPGA itself is synthesized from UDP-glucose via the enzyme UDP-glucose 6-dehydrogenase. fu-berlin.dewikipedia.org

Structural Site of Glucuronidation on Propranolol

The chemical structure of propranolol provides specific sites for metabolic conjugation. For glucuronidation, the reaction occurs at a specific functional group on the molecule.

The formation of propranolol glucuronide occurs via conjugation at the secondary amine group located on the propanolamine (B44665) side chain of the molecule. The UGT-catalyzed reaction attaches the glucuronic acid moiety directly to this nitrogen atom, forming an N-linked glucuronide. fu-berlin.de

Stereoselective Glucuronidation of Propranolol Enantiomers

Formation of Diastereomeric Glucuronides: (S)-Propranolol Glucuronide and (R)-Propranolol Glucuronide

Due to the chiral center in propranolol (B1214883) and the use of the enantiopure β-D-glucuronic acid in the conjugation reaction, two diastereomeric glucuronides are formed: (S)-propranolol glucuronide and (R)-propranolol glucuronide. nih.govmdpi.com The formation of these diastereomers can be distinguished analytically, for instance, by liquid chromatography, where they exhibit different retention times. nih.govmdpi.com Studies using racemic propranolol as a substrate with various human UGT enzymes have successfully identified and separated the two glucuronide products. nih.govmdpi.com

Quantitative Differences in Enantiomeric Glucuronide Abundance

In humans, the glucuronidation of propranolol favors the (S)-enantiomer. nih.govfu-berlin.de Following the administration of racemic propranolol, the concentration of (S)-propranolol glucuronide in both plasma and urine is found to be substantially higher—reportedly more than four times greater—than that of (R)-propranolol glucuronide. nih.govfu-berlin.de One study in Chinese Han subjects reported that the cumulative urinary excretion of (S)-propranolol glucuronide was nearly double that of the (R)-form. wjgnet.com This pronounced difference underscores the stereoselective nature of the metabolic pathway. nih.govfu-berlin.de

Differential Catalytic Efficiencies of UGT Isoforms for Propranolol Enantiomers

Several UGT isoforms have been identified as catalysts for propranolol glucuronidation, each exhibiting distinct preferences for the (S)- or (R)-enantiomer. nih.govnih.gov The primary enzymes involved are UGT1A7, UGT1A9, UGT1A10, and UGT2A1. nih.govmdpi.com Earlier studies also implicated UGT2B4 and UGT2B7, although more recent comprehensive screening did not detect their activity towards propranolol. nih.govnih.gov

A clear preference for the (S)-enantiomer is observed with several UGT isoforms. Specifically, UGT1A7, UGT1A9, and UGT2A1 have been shown to predominantly glucuronidate (S)-propranolol. nih.govmdpi.com The biocatalytic yield of (R)-propranolol glucuronide relative to the (S)-form is significantly lower for these enzymes, indicating a strong preference for (S)-propranolol as the substrate. nih.govmdpi.com For example, with UGT1A9, the rate of glucuronidation for (S)-propranolol is much faster than for (R)-propranolol. nih.gov This preference by UGT1A9, a major hepatic enzyme, largely contributes to the higher plasma and urine concentrations of (S)-propranolol glucuronide observed in vivo. nih.govcore.ac.uk

In a striking display of opposite stereoselectivity, UGT1A10 shows a clear preference for the (R)-enantiomer of propranolol. nih.govnih.gov The relative biocatalytic yield of (S)-propranolol glucuronide is only a fraction of that of the (R)-form when catalyzed by UGT1A10. nih.govmdpi.com This reverse stereoselectivity is significant because UGT1A10 is primarily an extrahepatic enzyme, notably found in the intestine. nih.gov This suggests that the stereoselective metabolism of propranolol can differ between tissues, with the intestine favoring the glucuronidation of (R)-propranolol. nih.govcore.ac.uk

Enzyme Kinetic Analyses of Stereoselective Glucuronidation (K_m, V_max, CL_int)

Enzyme kinetic studies provide quantitative insights into the stereoselective glucuronidation of propranolol. These analyses typically determine the Michaelis-Menten constant (K_m), the maximum reaction velocity (V_max), and the intrinsic clearance (CL_int), which is the ratio of V_max to K_m.

Research has shown that for UGT1A9 and UGT1A10, the K_m values for both (S)- and (R)-propranolol are quite similar, suggesting that the affinity of the enzyme for either enantiomer is not the primary determinant of stereoselectivity. fu-berlin.denih.gov Instead, the significant differences observed in the V_max values indicate that the rate of the glucuronic acid transfer to the bound substrate is the major factor driving the preference for one enantiomer over the other. fu-berlin.denih.gov

In studies with rat liver microsomes, significant differences in K_m, V_max, and CL_int were observed between the two enantiomers, with the glucuronidation generally favoring the (R)-enantiomer. ingentaconnect.com In human liver microsomes, UGT1A9 demonstrates a marked stereoselectivity with higher V_max and CL_int values for (S)-propranolol compared to (R)-propranolol. pharmgkb.orgkarger.com

Table 1: Kinetic Parameters for Propranolol Enantiomer Glucuronidation in Rat Liver Microsomes ingentaconnect.com

| Microsome Group | Enantiomer | K_m (μmol/L) | V_max (nmol/mg protein/min) | CL_int (μL/min/mg protein) |

|---|---|---|---|---|

| Control | R-(+)-propranolol | 240 ± 40 | 0.48 ± 0.04 | 2.0 ± 0.3 |

| S-(-)-propranolol | 280 ± 50 | 0.31 ± 0.03 | 1.1 ± 0.2 | |

| BNF-induced | R-(+)-propranolol | 170 ± 20 | 0.64 ± 0.05 | 3.8 ± 0.4 |

| S-(-)-propranolol | 350 ± 40 | 0.69 ± 0.06 | 2.0 ± 0.2 | |

| Dex-induced | R-(+)-propranolol | 200 ± 30 | 0.81 ± 0.07 | 4.1 ± 0.5 |

| S-(-)-propranolol | 430 ± 50 | 0.77 ± 0.07 | 1.8 ± 0.2 |

BNF: β-naphthoflavone, Dex: dexamethasone

Table 2: Urinary Excretion Pharmacokinetic Parameters of Propranolol Glucuronide Enantiomers in Humans wjgnet.com

| Parameter | (S)-(-)-propranolol glucuronide | (R)-(+)-propranolol glucuronide |

|---|---|---|

| Elimination rate constant (k; h⁻¹) | 0.19 ± 0.04 | 0.28 ± 0.06 |

| Elimination half-life (t₁/₂; h) | 3.56 ± 0.73 | 2.45 ± 0.50 |

| Time to max. excretion rate (T_max; h) | 2.21 ± 0.45 | 1.75 ± 0.33 |

| Cumulative excretion (Xu₀₋₂₄; μmol) | 5.65 ± 0.98 | 2.95 ± 0.62 |

Enantiomeric Interaction and Inhibition in Glucuronidation Pathways

Studies have indicated that the two enantiomers of propranolol can interact and influence each other's metabolism. ingentaconnect.comchapman.edu For instance, when administered as a racemate, the pharmacokinetics of the individual enantiomers can differ from when they are administered alone. chapman.edu In rat liver microsomes induced with β-naphthoflavone or dexamethasone, (R)-(+)-propranolol was found to inhibit the formation of (S)-(-)-propranolol glucuronide. ingentaconnect.com This suggests a competitive interaction between the enantiomers for the active site of the UGT enzymes. nih.gov The glucuronidation of both (R)- and (S)-propranolol was also observed to be inhibited at higher substrate concentrations, indicating substrate inhibition. ingentaconnect.com

Glucuronidation of Propranolol Phase I Metabolites

Formation of Hydroxypropranolol Glucuronides

The formation of glucuronide conjugates is a significant pathway in the elimination of hydroxylated propranolol (B1214883) metabolites. nih.gov Diastereomeric glucuronic metabolites derived from 4-OHP, 5-OHP, and 7-OHP have been successfully separated and identified in human urine, confirming this metabolic route in vivo. nih.govnih.gov

4-Hydroxypropranolol (B128105) is a major Phase I metabolite of propranolol and possesses pharmacological activity comparable to the parent drug. fu-berlin.de Its elimination is significantly influenced by glucuronidation. fu-berlin.demims.com The formation of 4-hydroxypropranolol glucuronide (4-OHPG) occurs after both single and long-term administration of propranolol. nih.gov Studies have shown that 4-OHP contains two potential sites for glucuronidation: the aliphatic hydroxy group on the side chain and the aromatic hydroxy group on the naphthol ring. fu-berlin.de Research has confirmed the production of 4-OHPG by various UGT enzymes. fu-berlin.denih.govresearchgate.net

Similar to other hydroxy metabolites, 5-hydroxypropranolol undergoes glucuronidation. The resulting 5-hydroxypropranolol glucuronides have been identified in both in vitro experiments using human liver microsomes (HLMs) and in vivo human urine samples. nih.gov A comprehensive reaction phenotyping study involving 19 human UGT enzymes identified several isoforms capable of catalyzing the glucuronidation of 5-OHP. nih.gov

The glucuronidation of 7-hydroxypropranolol is also a recognized metabolic pathway. nih.gov As with 5-OHP, its glucuronide conjugates have been detected in HLM incubations and human urine. nih.gov The enzymatic process involves a number of UGT isoforms that can effectively conjugate a glucuronic acid moiety to the 7-OHP molecule. nih.gov

UGT Isoform Specificity for Hydroxypropranolol Glucuronidation

The glucuronidation of hydroxypropranolol metabolites is catalyzed by specific UGT isoforms. Reaction phenotyping studies have been conducted to identify the enzymes responsible for the conjugation of each metabolite.

For 4-Hydroxypropranolol , the key UGT isoforms involved are UGT1A7, UGT1A8, UGT1A9, and UGT2A1. fu-berlin.demdpi.comresearchgate.net Notably, UGT1A10, which acts on the parent propranolol molecule, does not show activity towards 4-OHP, whereas UGT1A8, which is inactive towards propranolol, is involved in the glucuronidation of 4-OHP. fu-berlin.denih.gov

The glucuronidation of 5-Hydroxypropranolol is catalyzed by a broader range of enzymes. The active isoforms include UGT1A1, UGT1A3, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2A1, and UGT2A2. nih.govresearchgate.net

For 7-Hydroxypropranolol , the same eight UGTs that are active towards 5-OHP are also involved, with the addition of UGT1A6. nih.govresearchgate.net

The following table summarizes the UGT isoform specificity for the glucuronidation of each hydroxypropranolol metabolite.

| UGT Isoform | 4-Hydroxypropranolol | 5-Hydroxypropranolol | 7-Hydroxypropranolol |

| UGT1A1 | ✔ | ✔ | |

| UGT1A3 | ✔ | ✔ | |

| UGT1A6 | ✔ | ||

| UGT1A7 | ✔ | ✔ | ✔ |

| UGT1A8 | ✔ | ✔ | ✔ |

| UGT1A9 | ✔ | ✔ | ✔ |

| UGT1A10 | ✔ | ✔ | |

| UGT2A1 | ✔ | ✔ | ✔ |

| UGT2A2 | ✔ | ✔ |

Regioselectivity of Glucuronidation on Hydroxypropranolols

Hydroxypropranolol molecules possess two potential sites for glucuronidation: the aromatic hydroxyl group on the naphthalene (B1677914) ring and the aliphatic hydroxyl group on the isopropanolamine side chain. fu-berlin.de Research has investigated the regioselectivity of UGT enzymes towards these sites.

Studies using 4-methoxypropranolol, where the aromatic hydroxy group is blocked, demonstrated that UGT1A9 and UGT2A1 could still produce glucuronides, indicating they are capable of catalyzing aliphatic-linked glucuronidation. nih.govfu-berlin.de Conversely, UGT1A7 and UGT1A8 were inactive with this substrate, suggesting they exclusively catalyze aromatic-linked glucuronidation of 4-OHP. nih.govfu-berlin.de While in vitro studies suggest that both aromatic and aliphatic hydroxy groups can be glucuronidated, analysis of human urine samples indicates that aromatic-linked glucuronidation is the predominant pathway in vivo. nih.govnih.govresearchgate.net

Aromatic-linked glucuronidation is considered the primary physiological pathway for the elimination of hydroxypropranolol metabolites. nih.govresearchgate.net Early research using derivatization with diazomethane (B1218177) found that 4-hydroxypropranolol glucuronides from both in vivo and in vitro samples were linked to the aromatic hydroxy group. nih.gov Although later studies using different techniques identified the formation of both aromatic-linked and aliphatic-linked glucuronides in vitro, evidence from human urine analysis strongly supports the preference for aromatic conjugation under physiological conditions. nih.govnih.gov The enzymes UGT1A7 and UGT1A8 appear to be specific for this type of conjugation with 4-OHP. nih.govfu-berlin.de

Aliphatic-Linked Glucuronidation

The Phase I metabolism of propranolol results in hydroxylated metabolites, such as 4-hydroxypropranolol (4-OHP), 5-hydroxypropranolol (5-OHP), and 7-hydroxypropranolol (7-OHP). nih.gov These compounds possess two potential sites for glucuronidation: the aromatic hydroxyl group on the naphthyl ring and the aliphatic hydroxyl group on the propanolamine (B44665) side chain. nih.gov While aromatic-linked glucuronidation is the preferred pathway under physiological conditions, research has demonstrated that aliphatic-linked glucuronidation of these metabolites is also possible, particularly in in vitro settings. nih.govfu-berlin.de

Distinguishing between these positional isomers can be challenging as they are not easily differentiated by tandem mass spectrometry alone. nih.gov To overcome this, researchers have employed specific analytical techniques. One successful method involves chemical derivatization with 1,2-dimethylimidazole-4-sulfonyl chloride (DMISC). This reagent reacts differently with the two types of glucuronides, leading to distinct fragmentation patterns in mass spectrometry and allowing for their unambiguous identification. nih.gov Using this technique, isomers of 4'-hydroxypropranolol glucuronide obtained from in vitro systems were confirmed to be a mix of both aliphatic and aromatic forms. nih.gov

Further studies have investigated the specific UDP-glucuronosyltransferase (UGT) enzymes responsible for this reaction. By using 4-methoxypropranolol, a substrate where the aromatic hydroxyl group is blocked, researchers were able to specifically assess the activity of UGTs on the aliphatic hydroxyl group. nih.gov These experiments revealed that not all UGTs that act on 4-OHP can catalyze aliphatic glucuronidation.

The detailed research findings on the regioselectivity of UGT enzymes for 4-hydroxypropranolol are summarized in the table below.

Table 1: Regioselectivity of Human UGT Isoforms in the Glucuronidation of 4-Hydroxypropranolol

| UGT Isoform | Catalyzes Aliphatic-Linked Glucuronidation | Catalyzes Aromatic-Linked Glucuronidation |

| UGT1A7 | No | Yes |

| UGT1A8 | No | Yes |

| UGT1A9 | Yes | Yes |

| UGT2A1 | Yes | Yes |

This table is based on in vitro findings using 4-methoxypropranolol to assess aliphatic glucuronidation. nih.gov

The studies concluded that UGT1A9 and UGT2A1 were capable of catalyzing the glucuronidation at the aliphatic hydroxy group of 4-hydroxypropranolol. nih.gov In contrast, UGT1A7 and UGT1A8 were found to be inactive with the 4-methoxypropranolol substrate, indicating that they only catalyze aromatic-linked glucuronidation. nih.gov

Despite these in vitro findings demonstrating the formation of aliphatic-linked glucuronides, analysis of human urine samples following propranolol administration indicates that aromatic-linked glucuronidation is the predominant pathway in vivo. nih.govfu-berlin.de This suggests that while the aliphatic hydroxyl group of hydroxypropranolols can undergo glucuronidation, it is a less favorable metabolic pathway compared to conjugation at the aromatic site under physiological conditions. fu-berlin.de

Advanced Analytical Methodologies for + Propranolol Glucuronide Research

Mass Spectrometry (MS)-Based Techniques

Mass spectrometry is a cornerstone in the analysis of drug metabolites, offering unparalleled capabilities for identifying and structuring elucidating compounds like (+)-Propranolol glucuronide from complex biological matrices. nih.govnih.gov The technique's power lies in its ability to ionize molecules and then separate them based on their mass-to-charge ratio (m/z), providing molecular weight information and, through fragmentation, structural details. nih.govijcap.in For conjugated metabolites such as glucuronides, which are typically more polar and less volatile than their parent drugs, Electrospray Ionization (ESI) is a frequently employed ionization technique, often coupled with liquid chromatography for initial separation. fu-berlin.de

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification and confirmation of this compound in biological samples. nih.govnih.gov This technique combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov The chromatographic step separates the glucuronide diastereomers, this compound and (-)-Propranolol glucuronide, from the parent drug and other metabolites. nih.gov

Following separation, the analyte enters the mass spectrometer, where it is typically analyzed using a triple quadrupole instrument in Multiple Reaction Monitoring (MRM) mode. nih.govnih.gov In MRM, a specific precursor ion (the protonated molecule, [M+H]⁺) of propranolol (B1214883) glucuronide is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and a specific product ion is monitored in the third quadrupole. nih.gov This process provides exceptional selectivity and reduces chemical noise, enabling precise quantification even at low concentrations. researchgate.net The most common transition monitored for propranolol glucuronide is the precursor ion at m/z 436 fragmenting to a characteristic product ion at m/z 116. researchgate.net

| Parameter | Description | Source |

|---|---|---|

| Chromatography Column | Agilent Poroshell Phenyl Hexyl (100 mm × 3.0 mm, 1.9 μm) | nih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.gov |

| Mass Analyzer | Triple Quadrupole (QqQ) | nih.govnih.gov |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | nih.govnih.govresearchgate.net |

| MRM Transition | m/z 436 → m/z 116 | researchgate.net |

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the unambiguous identification and structural confirmation of metabolites. nih.gov Instruments like Quadrupole Time-of-Flight (QTOF) mass spectrometers provide highly accurate mass measurements, typically with errors of less than 5 parts per million (ppm). nih.govfda.gov This precision allows for the determination of the elemental composition of an unknown compound, which is a critical step in metabolite identification. nih.gov

In the context of this compound research, HRMS is used to confirm the identity of the metabolite by comparing the experimentally measured accurate mass of the protonated molecule with its theoretically calculated mass. fu-berlin.denih.gov For instance, the theoretical monoisotopic mass of the protonated propranolol glucuronide ([C₂₂H₃₀NO₈]⁺) is 436.1971 Da. HRMS analysis can confirm the presence of this metabolite by detecting an ion with a mass that is extremely close to this theoretical value, thereby distinguishing it from other potential isobaric compounds. nih.gov

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula (Protonated) | C₂₂H₃₀NO₈⁺ | nih.gov |

| Theoretical [M+H]⁺ (Da) | 436.1971 | nih.gov |

| Experimental [M+H]⁺ (Da) | 436.1963 | nih.gov |

| Mass Accuracy (Δm/z) | 0.3 ppm | nih.gov |

Tandem mass spectrometry (MS/MS) is crucial for the structural elucidation of metabolites by analyzing their fragmentation patterns. ijcap.infu-berlin.de In an MS/MS experiment, the precursor ion of propranolol glucuronide (m/z 436) is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, structurally informative product ions. fu-berlin.denih.gov

The most characteristic fragmentation pathway for glucuronide conjugates is the neutral loss of the glucuronic acid moiety (C₆H₈O₆), which corresponds to a mass loss of 176.03 Da. fu-berlin.denih.gov This fragmentation results in a product ion corresponding to the protonated aglycone, propranolol, at m/z 260. researchgate.net Further fragmentation of the propranolol aglycone yields other characteristic ions, such as the ion at m/z 116, which represents the isopropylaminopropanol side chain. fu-berlin.deresearchgate.net The analysis of these fragmentation patterns provides definitive evidence for the structure of the metabolite as a glucuronide conjugate of propranolol. fu-berlin.denih.gov

| Product Ion (m/z) | Proposed Structure/Origin | Source |

|---|---|---|

| 260 | [Propranolol + H]⁺ (Loss of glucuronic acid moiety, -176 Da) | researchgate.net |

| 183 | Fragment from the naphthyloxy portion | fu-berlin.de |

| 116 | Isopropylaminopropanol side chain fragment | fu-berlin.deresearchgate.net |

A significant challenge in metabolite analysis, particularly for molecules with multiple potential conjugation sites, is determining the exact location of the glucuronic acid moiety. nih.gov Standard MS/MS analysis often results in the immediate loss of the glucuronide group, preventing the localization of the conjugation site. nih.govmdpi.com Chemical derivatization strategies are employed to overcome this limitation by modifying the molecule to direct fragmentation pathways in a more informative way. nih.gov

Trimethylsilyl iodide (TMSI) is a reagent used to derivatize hydroxyl groups. researchgate.netwikipedia.org In the context of glucuronide analysis, TMSI can be used to silylate the free hydroxyl groups on the glucuronic acid moiety and any on the aglycone. This derivatization changes the fragmentation behavior of the molecule under MS/MS conditions, potentially preserving the bond between the aglycone and the derivatized glucuronide, which can help in structural elucidation. researchgate.net Research has described a specific method where isolated propranolol glucuronide was dried and incubated with TMSI in dimethylformamide for one hour at 60°C before LC-HRMS analysis to aid in structural confirmation. researchgate.net

A related and effective derivatization strategy involves the use of 1,2-dimethylimidazole-4-sulfonyl chloride (DMISC), which attaches a dimethylimidazole-4-sulfonyl (DMIS) group to the molecule. mdpi.comnih.gov This technique has been particularly useful in distinguishing between aliphatic and aromatic glucuronides of propranolol metabolites, such as 4-hydroxypropranolol (B128105) glucuronide. nih.govdiva-portal.org The DMIS group is selectively introduced, and its presence alters the fragmentation pattern in MS/MS analysis. For propranolol glucuronide, derivatization with DMISC results in a protonated molecule at m/z 594. Subsequent MS/MS analysis shows a loss of the glucuronide moiety (-176 Da) to produce a prominent ion at m/z 418, which corresponds to the DMIS-derivatized propranolol. mdpi.com The fragmentation pattern of this m/z 418 ion can then be analyzed to provide more detailed structural information. mdpi.com

Chemical Derivatization Strategies for Structural Elucidation and Site Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, including drug metabolites like this compound. It provides precise information about the chemical environment of individual atoms, their connectivity, and their spatial relationships.

Proton (¹H) NMR spectroscopy is instrumental in confirming the identity and structure of propranolol glucuronide. In the analysis of propranolol glucuronide diastereomers, ¹H NMR spectra, often recorded at high frequencies such as 400 MHz, are crucial for deducing the stereochemistry of the glycosidic linkage. nih.gov The coupling constants and chemical shifts of the anomeric proton on the glucuronic acid moiety are particularly diagnostic. A large coupling constant (typically >7 Hz) for the anomeric proton confirms the β-configuration of the glycosidic bond, which is the typical orientation for metabolic glucuronides. nih.gov

Table 1: Representative ¹H NMR Signals for Propranolol Moiety (in DMSO-d₆) (Note: Data for propranolol hydrochloride; shifts will be altered upon glucuronidation)

| Proton Assignment | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Isopropyl methyls (C18,19) | 1.25 | Doublet |

| Aliphatic chain (C12, C15) | 3.16 - 4.13 | Multiplets |

| Aliphatic chain (C13) | 4.39 | Multiplet |

| Aromatic (C2, C6, C9) | 6.9 - 8.25 | Multiplets |

| Aromatic (C3,4,7,8) | 7.25 - 7.6 | Multiplets |

Data sourced from Thermo Fisher Scientific application note for propranolol hydrochloride at 82 MHz. thermofisher.com

Carbon (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal, allowing for unequivocal confirmation of the molecular formula and structure. The chemical shifts of carbons involved in the ether linkage between propranolol and the glucuronic acid are of particular interest. Studies on related β-blockers have shown that the chemical shifts of carbons adjacent to the secondary alcohol and the amine group (O–C2 and N–C3) are sensitive to protonation state and substitution, making ¹³C NMR a useful tool for distinguishing between the parent drug and its metabolites. researchgate.net For instance, the C2 carbon, to which the glucuronic acid is attached, would exhibit a significant downfield shift compared to the parent propranolol.

The study of stereoselective metabolism often requires methods to differentiate between enantiomers and their respective metabolites. Isotopic labeling is a powerful technique used to resolve such stereochemical ambiguities. In the context of propranolol metabolism, pseudoracemates labeled with stable isotopes (like deuterium, ²H) have been utilized. nih.govnih.gov For example, a racemic mixture can be prepared where the (+)-propranolol is unlabeled and the (-)-propranolol is labeled with deuterium, or vice versa.

After administration, metabolites are isolated and analyzed by techniques such as gas chromatography-mass spectrometry (GC-MS). nih.gov The mass difference allows for the precise quantification of the metabolites originating from each enantiomer. This approach has demonstrated that glucuronidation is a stereoselective process. nih.govnih.gov Such studies are critical for understanding the differential disposition of propranolol enantiomers in biological systems. nih.gov The use of isotopic labeling is an indispensable tool in NMR structural biology for enhancing sensitivity and enabling site-specific analysis. researchgate.net

Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are vital for determining the three-dimensional structure of molecules in solution. NOESY experiments detect through-space interactions between protons that are in close proximity (typically <5 Å), regardless of whether they are connected by chemical bonds.

For a complex molecule like this compound, NOESY can be used to confirm the conformation around the flexible glycosidic bond. Correlations between the anomeric proton of the glucuronic acid and protons on the propranolol side chain would provide definitive evidence of the molecule's spatial arrangement. This information is crucial for understanding how the metabolite might interact with biological receptors or enzymes. While specific NOESY studies on this compound are not widely published, the application of 2D NMR experiments, including NOESY, has been noted as essential for the unequivocal assignment of proton and carbon spectra for the parent β-blocker class of drugs. researchgate.net

Chromatographic Separation Techniques

Chromatography is the primary method for the separation, isolation, and quantification of drug enantiomers and their metabolites from complex biological matrices. Chiral chromatography, in particular, is essential for resolving stereoisomers.

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a widely adopted method for separating enantiomers. Cyclodextrins, which are cyclic oligosaccharides, are effective chiral selectors due to their toroidal shape, featuring a hydrophobic inner cavity and a hydrophilic exterior. mdpi.com β-cyclodextrin, composed of seven glucose units, is particularly well-suited for forming transient diastereomeric inclusion complexes with molecules the size of propranolol. mdpi.comnih.gov

The enantiomeric resolution of propranolol on a β-cyclodextrin (BCD) stationary phase is based on the differential stability of the inclusion complexes formed with the (+) and (-) enantiomers. researchgate.netneliti.com The subtle differences in how each enantiomer fits into the chiral cavity of the β-cyclodextrin lead to different retention times, allowing for their separation. Research comparing different CSPs has detailed the specific conditions for resolving racemic propranolol using BCD columns. neliti.comuniv-eloued.dz

Table 2: Example HPLC Conditions for Enantiomeric Resolution of Propranolol using a β-Cyclodextrin Stationary Phase

| Parameter | Condition |

|---|---|

| Stationary Phase | β-Cyclodextrin (BCD) Chiral Column |

| Column Dimensions | 200 mm x 4 mm x 5 µm |

| Mobile Phase | Acetonitrile:Ethanol:Acetic acid:Triethylamine (960:33:4:3 v/v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 225 nm |

| Retention Time (S)-Propranolol | 16.18 min |

| Retention Time (R)-Propranolol | 18.50 min |

Data adapted from a comparative study on chiral separation of (RS)-Propranolol. neliti.com

This technique is not only applicable to the parent drug but is also fundamental for isolating and analyzing its chiral metabolites, such as this compound, from biological samples after appropriate sample preparation.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) stands as a significant advancement in liquid chromatography, offering enhanced resolution, sensitivity, and speed of analysis compared to traditional HPLC. These attributes make it a powerful tool for the separation and quantification of drug metabolites like this compound from complex biological matrices.

UPLC systems utilize columns packed with sub-2 µm particles, which, in conjunction with instrumentation designed to handle high pressures, allows for more efficient separations. In the context of this compound research, UPLC is often coupled with tandem mass spectrometry (UPLC-MS/MS), providing a highly selective and sensitive detection method. This combination is particularly adept at distinguishing between the diastereomers of propranolol glucuronide, which are formed due to the chirality of the parent drug, propranolol.

Detailed research findings have demonstrated the successful application of UPLC-MS/MS for the analysis of propranolol and its metabolites. For instance, a study aimed at the complete reaction phenotyping of propranolol glucuronidation utilized an Agilent Technologies 1290 Infinity UPLC system. nih.gov This system was capable of separating propranolol glucuronide diastereomers, assigning a retention time of 12.70 minutes for (R)-propranolol glucuronide and 13.06 minutes for (S)-propranolol glucuronide. nih.gov The high resolution afforded by the UPLC column was instrumental in achieving this separation, which is critical for understanding the stereoselective metabolism of propranolol. nih.gov

Below is an interactive data table summarizing typical UPLC-MS/MS conditions used for the analysis of propranolol glucuronide:

| Parameter | Value | Reference |

| Chromatography System | Agilent Technologies 1290 Infinity | nih.gov |

| Column | Agilent Poroshell Phenyl Hexyl (100 mm × 3.0 mm, 1.9 µm) | nih.gov |

| Mobile Phase A | 0.1% formic acid and 10 mM ammonium (B1175870) formate (B1220265) in water | nih.gov |

| Mobile Phase B | 0.1% formic acid and 10 mM ammonium formate in acetonitrile/water (90:10, v/v) | nih.gov |

| Flow Rate | 0.4 mL/min | nih.gov |

| Column Temperature | 25 °C | nih.gov |

| Detector | Agilent 6495 Triple Quadrupole Mass Spectrometer | nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Positive | nih.gov |

| Retention Time (this compound) | 12.70 min | nih.gov |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) has long been a cornerstone in pharmaceutical analysis and remains a widely used technique for the quantification of drugs and their metabolites, including this compound. While UPLC offers faster analysis times, HPLC methods are well-established and robust for various applications.

In the analysis of this compound, HPLC is often employed for the separation of its diastereomers. This is typically achieved using chiral stationary phases (CSPs) that can differentiate between the stereoisomers. The choice of the chiral column and the mobile phase composition are critical parameters that are optimized to achieve adequate resolution.

Several studies have detailed HPLC methods for the separation of propranolol enantiomers, which is a prerequisite for studying the stereoselective formation of their glucuronide metabolites. ceon.rsnih.gov For the direct analysis of the glucuronide diastereomers, reversed-phase HPLC columns are commonly used, coupled with mass spectrometric detection to ensure specificity and sensitivity. nih.gov

The following interactive data table provides examples of HPLC conditions that have been utilized in the study of propranolol and its metabolites.

| Parameter | Value (Method 1) | Value (Method 2) | Reference |

| Chromatography System | Not Specified | Agilent Technologies HP1200 | nih.gov |

| Column | Hypersil GOLD C18 | ChiralPak® IA (250 x 4.6 mm, 5 µm) | nih.govresearchgate.net |

| Mobile Phase | Gradient of 0.1% formic acid in water and acetonitrile | n-heptane/ethanol/diethylamine (80:20:0.1, v/v/v) | nih.govresearchgate.net |

| Flow Rate | 0.3 mL/min | 1 mL/min | nih.govresearchgate.net |

| Column Temperature | 40 °C | 25 °C | nih.govresearchgate.net |

| Detector | Triple Quadrupole Mass Spectrometer | UV Detector | nih.govresearchgate.net |

| Ionization Mode | Positive Electrospray Ionization (ESI) | Not Applicable | nih.gov |

Kinetic Modeling for Quantitative Analysis

Kinetic modeling plays a vital role in the quantitative analysis of this compound, providing a mathematical framework to understand its formation, distribution, and elimination from the body. While detailed physiologically based pharmacokinetic (PBPK) models have been developed for the parent drug, propranolol, the kinetic modeling specifically for its glucuronide metabolite is often integrated into these broader models. nih.gov

The formation of this compound is a result of phase II metabolism, primarily catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, such as UGT1A9, UGT2B4, and UGT2B7 in the liver and UGT1A10 extrahepatically. clinpgx.org The kinetics of this enzymatic reaction can be described by the Michaelis-Menten equation, which relates the rate of formation to the concentration of the substrate (propranolol) and the enzymatic parameters Vmax (maximum reaction rate) and Km (Michaelis constant). Studies have investigated these parameters for different UGT isoforms, revealing stereoselective glucuronidation, with the (S)-enantiomer of propranolol generally being glucuronidated faster than the (R)-enantiomer. clinpgx.org

In pharmacokinetic studies, the concentration of propranolol glucuronide in plasma has been observed to be significantly higher than that of the parent drug, often 6 to 8 times greater. nih.gov The mean residence time (MRT) of propranolol has been found to be longer than that of its glucuronide metabolite, a phenomenon attributed to extensive presystemic glucuronidation of propranolol. nih.gov

The disposition of propranolol glucuronide is also subject to further processes, such as renal clearance and potential deconjugation back to propranolol, which can be described by rate constants in compartmental pharmacokinetic models. Unexpectedly slow terminal elimination of propranolol has been linked to the equally slow elimination of its glucuronide, suggesting that propranolol glucuronide may act as a storage pool for the parent drug. nih.gov This can be due to processes like enterohepatic recirculation, where the glucuronide is excreted in the bile, hydrolyzed back to propranolol in the gut, and then reabsorbed. nih.gov

The following table summarizes key kinetic parameters and concepts relevant to the quantitative analysis of this compound.

| Kinetic Parameter/Concept | Description | Significance for this compound | Reference |

| Michaelis-Menten Kinetics | Describes the rate of enzyme-catalyzed reactions. | Characterizes the formation rate of the glucuronide by UGT enzymes. | nih.gov |

| Vmax | The maximum rate of an enzymatic reaction. | Indicates the maximum capacity of the body to form propranolol glucuronide. | nih.gov |

| Km | The substrate concentration at which the reaction rate is half of Vmax. | Reflects the affinity of UGT enzymes for propranolol. | nih.gov |

| Mean Residence Time (MRT) | The average time a molecule resides in the body. | The MRT of propranolol glucuronide is shorter than that of propranolol. nih.gov | nih.gov |

| Renal Clearance | The volume of plasma cleared of a substance by the kidneys per unit time. | A major route of elimination for the water-soluble propranolol glucuronide. nih.gov | nih.gov |

| Enterohepatic Recirculation | The circulation of substances from the liver to the bile, followed by entry into the small intestine, absorption by the enterocyte and transport back to the liver. | Can prolong the presence of propranolol in the body by deconjugation of its glucuronide. | nih.gov |

In Vitro and Biocatalytic Models for Studying + Propranolol Glucuronide Formation

Mammalian Liver Microsome Systems

Mammalian liver microsomes are a standard in vitro tool for investigating drug metabolism, including the glucuronidation of propranolol (B1214883). These preparations contain a rich source of UDP-glucuronosyltransferases (UGTs), the key enzymes responsible for this conjugation reaction.

Human Liver Microsomes (HLMs)

Human liver microsomes (HLMs) are considered the gold standard for in vitro studies of human drug metabolism. nih.gov They are instrumental in characterizing the formation of (+)-propranolol glucuronide and understanding the stereoselective nature of this process. researchgate.net Studies using HLMs have demonstrated that the glucuronidation of propranolol is stereoselective, with a preference for the (S)-enantiomer over the (R)-(+)-enantiomer. researchgate.net

Research with HLMs has identified several UGT isoforms involved in propranolol glucuronidation. researchgate.net These in vitro models allow for the determination of kinetic parameters and the investigation of potential drug-drug interactions by observing the inhibition of glucuronide formation. ingentaconnect.com The presence of this compound in HLM incubations is confirmed through techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). mdpi.com

Rat Liver Microsomes (RLMs)

Rat liver microsomes (RLMs) are also widely used to study propranolol metabolism, providing valuable comparative data. ingentaconnect.com Research has shown that, similar to humans, propranolol undergoes stereoselective glucuronidation in rat liver microsomes. ingentaconnect.com

Studies with RLMs have revealed significant differences in the kinetic parameters (Km and Vmax) for the formation of (R)- and (S)-propranolol glucuronide. ingentaconnect.com The glucuronidation in RLMs has been shown to favor the R-enantiomer. ingentaconnect.com Furthermore, investigations using RLMs have demonstrated interactions between the two enantiomers during the glucuronidation process. ingentaconnect.com These findings suggest the involvement of multiple UGT isoforms in the stereoselective O-glucuronidation of propranolol in rats. ingentaconnect.com

Recombinant UGT Enzyme Systems

Recombinant UGT enzyme systems offer a more defined approach to studying the specific enzymes responsible for this compound formation. These systems involve expressing individual human UGT enzymes in various host cells, such as baculovirus-infected insect cells or fission yeast. nih.gov This allows for the precise identification of the UGT isoforms that catalyze the glucuronidation of propranolol and the characterization of their individual contributions and stereoselectivity. nih.gov

A comprehensive screening of 19 human UGT enzymes from the UGT1 and UGT2 families revealed that UGT1A7, UGT1A9, UGT1A10, and UGT2A1 are capable of glucuronidating racemic propranolol. nih.gov This research highlighted distinct stereoselectivities among these isoforms. nih.gov

| UGT Isoform | Preferred Enantiomer | Relative Biocatalytic Yield of this compound |

| UGT1A7 | (S)-propranolol | 31.5% of (S)-propranolol glucuronide |

| UGT1A9 | (S)-propranolol | 23.9% of (S)-propranolol glucuronide |

| UGT1A10 | (R)-propranolol | - |

| UGT2A1 | (S)-propranolol | 48.9% of (S)-propranolol glucuronide |

| Data sourced from a study using recombinant human UGTs expressed in fission yeast cells. nih.gov |

Notably, UGT1A9 and UGT1A10, despite being closely related, exhibit opposite stereoselectivity. helsinki.fi UGT1A9 preferentially glucuronidates (S)-propranolol, which is consistent with observations in human liver microsomes where UGT1A10 is absent. researchgate.nethelsinki.fi Conversely, UGT1A10 shows a preference for (R)-(+)-propranolol, suggesting a significant role for intestinal UGTs in the first-pass metabolism of propranolol, as UGT1A10 is expressed in the intestine. researchgate.nethelsinki.fi

Hepatocyte-Based Models (e.g., human and animal cryopreserved hepatocytes)

Hepatocyte-based models, including cryopreserved hepatocytes from humans and various animal species, provide a more physiologically relevant in vitro system for studying drug metabolism. researchgate.netnih.gov These intact cell models contain a full complement of both phase I and phase II metabolic enzymes and cofactors, allowing for the investigation of the interplay between different metabolic pathways. researchgate.netnih.gov

Studies using cryopreserved human, dog, and monkey hepatocytes have been instrumental in identifying a range of propranolol metabolites, including this compound. researchgate.net These models have revealed species-specific differences in metabolism. researchgate.net For instance, an N-hydroxylamine glucuronide metabolite was uniquely identified in monkey and dog hepatocyte incubations. researchgate.net The use of hepatocytes allows for a comprehensive metabolic profiling of propranolol, confirming the formation of its glucuronide conjugate across different species. researchgate.net

Microbial Biotransformation Systems for Metabolite Production and Scale-Up

Microbial biotransformation offers a valuable alternative for the production and large-scale synthesis of drug metabolites like this compound. tandfonline.com This approach utilizes the enzymatic machinery of microorganisms, such as fungi and bacteria, to carry out specific metabolic reactions. researchgate.net

A notable example is the use of a Streptomyces sp. strain (M52104), which was selected for its ability to perform high-yield and regioselective β-glucuronidation of propranolol. tandfonline.comnih.gov This microbial system can produce a mixture of (R)- and (S)-propranolol glucuronides. tandfonline.com After a 168-hour incubation, a 40% yield of the glucuronide mixture was achieved, with a 3:1 ratio of the (R)- to (S)-diastereomer. tandfonline.com These diastereomers can then be separated using techniques like reverse-phase semi-preparative HPLC. tandfonline.com

This biocatalytic method is particularly useful for producing reference standards of metabolites, which are essential for analytical and pharmacokinetic studies. tandfonline.com

Enzyme Bag Systems (e.g., permeabilized yeast cells)

Enzyme bag systems, which utilize permeabilized recombinant yeast cells, represent an innovative biocatalytic model for studying and producing glucuronide metabolites. nih.govnih.gov In this system, fission yeast (Schizosaccharomyces pombe) are engineered to express specific human UGT enzymes. nih.govfu-berlin.de The cells are then permeabilized, creating "enzyme bags" that allow substrates and cofactors to enter and products to exit, while retaining the expressed enzyme. fu-berlin.de

This method has been successfully employed to investigate the glucuronidation of propranolol by all 19 members of the human UGT1 and UGT2 families. nih.gov The enzyme bag system offers a convenient and efficient tool for screening UGT activities and for the small-scale production of metabolites like this compound. nih.gov Studies using this system have confirmed that UGT1A7, UGT1A9, UGT1A10, and UGT2A1 are the primary enzymes responsible for propranolol glucuronidation. nih.gov The system also allows for the investigation of the functional interactions between different metabolic enzymes, such as CYPs and UGTs, by co-expressing them in the same yeast cells. nih.gov

Computational Approaches in Glucuronidation Research of Propranolol

Molecular Modeling and Docking Studies of UGT-Propranolol Interactions

Molecular modeling and docking studies have been instrumental in rationalizing the stereoselective glucuronidation of propranolol (B1214883). nih.govresearchgate.netnih.gov These computational techniques provide insights into the binding modes of propranolol enantiomers within the active sites of UGT enzymes, helping to explain why certain isoforms preferentially metabolize one stereoisomer over the other.

In a comprehensive study of 19 human UGT enzymes from the UGT1 and UGT2 families, it was found that UGT1A7, UGT1A9, UGT1A10, and UGT2A1 are capable of glucuronidating propranolol. nih.govmdpi.com Notably, UGT1A7, UGT1A9, and UGT2A1 predominantly act on (S)-propranolol, whereas UGT1A10 exhibits the opposite stereoselectivity, favoring the (R)-enantiomer. nih.govresearchgate.netnih.gov To understand the structural basis for this stereoselectivity, docking experiments were performed using a homology model of UGT1A7. nih.gov

The docking results for both (S)-propranolol and (R)-propranolol revealed that the naphthyl moiety of the drug forms lipophilic contacts with Phe391 in the enzyme's active site. nih.gov Additionally, hydrogen bond interactions were observed between the amide group of both enantiomers and Met33, along with charge-charge interactions with Asp34. nih.gov A key finding from the comparison of the docking poses was the interaction between the hydroxyl group of (R)-propranolol and the amino acid residue Arg88 in UGT1A7. nih.govmdpi.com This specific interaction is suggested to be a critical determinant of the observed stereoselectivity in the biotransformation experiments. nih.govmdpi.com

Table 1: Key Interacting Residues in UGT1A7 with Propranolol Enantiomers

| Propranolol Enantiomer | Interacting Residue | Type of Interaction |

|---|---|---|

| (S)-Propranolol | Phe391 | Lipophilic Contact |

| Met33 | Hydrogen Bond | |

| Asp34 | Charge-Charge Interaction | |

| (R)-Propranolol | Phe391 | Lipophilic Contact |

| Met33 | Hydrogen Bond | |

| Asp34 | Charge-Charge Interaction | |

| Arg88 | Hydrogen Bond |

Homology Modeling of UGT Enzymes

The lack of experimentally determined crystal structures for many human UGT enzymes necessitates the use of homology modeling to generate three-dimensional structural models. colab.ws These models are crucial for performing docking studies and understanding substrate binding. colab.wsresearchgate.net In the context of propranolol glucuronidation, homology models of various UGT isoforms, including UGT1A7, UGT1A8, UGT1A9, UGT1A10, and UGT2A1, have been constructed. researchgate.net

The development of these models typically involves using the crystal structures of related proteins, such as plant UGTs, as templates. physiology.org Although mammalian and plant UGTs may have low sequence homology, they often share a conserved structural fold. physiology.org The co-crystallized sugar molecules in plant UGT structures can inform the docking of the cofactor, UDP-glucuronic acid (UDPGA), into the mammalian models. physiology.org

A study comparing the homology models of UGT1A7, UGT1A8, UGT1A9, UGT1A10, and UGT2A1 revealed both conserved regions and areas of significant variation. researchgate.net This structural diversity likely contributes to the observed differences in substrate specificity and stereoselectivity among these isoforms. researchgate.net For instance, the high sequence similarity between UGT1A7 and UGT1A9 is reflected in their comparable substrate preferences. mdpi.com Conversely, the greater sequence divergence of UGT2A1 from the UGT1A subfamily, particularly at the cofactor binding site, suggests a different binding mode. mdpi.com

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a dynamic perspective on the interactions between UGT enzymes and their substrates, complementing the static snapshots provided by docking studies. cecam.orgbiorxiv.org By simulating the movement of atoms over time, MD can reveal the flexibility of the enzyme and the stability of the ligand-protein complex. dovepress.com

In the study of propranolol glucuronidation, all-atom MD simulations were performed on the docked complex of UDPGA with the UGT1A7 homology model. nih.gov These simulations suggested that the flexibility of UGT1A9 and UGT2A1 is higher than that of other UGTs. nih.gov This increased flexibility could allow for shifts in the relative positions of the substrate and cofactor, thereby accommodating the glucuronidation of different substrates or at different positions on the same substrate. nih.gov

MD simulations have also been employed to investigate the binding of propranolol enantiomers to a chiral molecular micelle, which serves as a model system for chiral recognition. nih.gov These simulations showed that both (S)- and (R)-propranolol insert their aromatic rings into the micelle's core, with (S)-propranolol exhibiting a stronger association due to more favorable hydrogen bonding interactions. nih.gov While not a direct study of UGT enzymes, this research highlights the utility of MD simulations in understanding the subtle energetic differences that drive stereoselective binding.

Quantum Mechanical (QM) Calculations

Quantum mechanical (QM) calculations provide a high level of theoretical detail about the electronic structure and reactivity of molecules, making them suitable for studying the mechanism of chemical reactions. researchgate.net In the context of drug metabolism, QM methods can be used to investigate the enzymatic reaction of glucuronidation, including the formation of transition states and the calculation of activation energies. researchgate.netscispace.com

The glucuronidation of propranolol involves the transfer of a glucuronic acid moiety from UDPGA to the hydroxyl group of propranolol. fu-berlin.de This process can be modeled using QM calculations to understand the electronic rearrangements that occur during bond formation. researchgate.net While specific QM studies focusing solely on (+)-propranolol glucuronide are not extensively detailed in the provided search results, the general applicability of these methods to drug metabolism is well-established. researchgate.netsemanticscholar.org For instance, QM methods can be part of a combined QM/MM (Quantum Mechanics/Molecular Mechanics) approach, where the reactive center is treated with high-level QM theory, and the surrounding protein and solvent environment are modeled using classical molecular mechanics. researchgate.net

Comparative Glucuronidation of Propranolol Across Species

Interspecies Differences in UGT Expression and Activity

The expression and activity of UGT enzymes, the key catalysts in the formation of (+)-Propranolol glucuronide, show marked differences across various species commonly used in preclinical studies, including mice, rats, dogs, and monkeys, as well as in humans. These variations in the enzymatic machinery contribute significantly to the species-specific metabolic profiles of propranolol (B1214883).

In humans, the glucuronidation of propranolol is primarily mediated by several UGT isoforms, with UGT1A9, UGT1A10, UGT2B4, and UGT2B7 being identified as key players. wsu.eduresearchgate.net Notably, UGT1A9 and UGT1A10 are expressed in the liver and extrahepatic tissues like the intestine, respectively, suggesting a role for both organs in the glucuronidation of propranolol in humans. semanticscholar.org

Studies in rat liver microsomes indicate the involvement of the UGT1A and UGT2B subfamilies in the stereoselective O-glucuronidation of propranolol enantiomers. researchgate.net While specific orthologs to human UGTs involved in propranolol metabolism are not always clear-cut, the data point towards the engagement of multiple isoforms in this species. The metabolic activity in rat liver microsomes has been observed to be considerably higher than in human liver microsomes within the clinically relevant plasma concentration range. nih.gov

In cynomolgus monkeys, the kinetics of propranolol glucuronidation in liver microsomes differ significantly from that in humans. wsu.edu While the same human UGT isoforms (UGT1A9, UGT2B4, and UGT2B7) can catalyze the reaction, the enzymatic parameters suggest a different metabolic profile. wsu.edu

Information on the specific UGT isoforms responsible for propranolol glucuronidation in mice and dogs is less defined in the available literature. However, the observed differences in metabolic profiles in hepatocytes from these species suggest underlying variations in UGT expression and/or activity. researchgate.netnih.gov For instance, the intrinsic clearance of S-(-)-propranolol is notably faster in rat and dog liver microsomes compared to monkey and human liver microsomes. kmmu.edu.cn

The table below summarizes the known involvement of UGT subfamilies and isoforms in propranolol glucuronidation across different species.

| Species | Involved UGT Subfamilies/Isoforms | Key Findings |

| Human | UGT1A9, UGT1A10, UGT2B4, UGT2B7 | UGT1A9 and UGT1A10 exhibit opposite stereoselectivity. UGT2B4 and UGT2B7 show no significant stereoselectivity. wsu.eduresearchgate.netsemanticscholar.org |

| Rat | UGT1A and UGT2B subfamilies | Glucuronidation is a significant metabolic pathway, with a preference for the R-(+)-enantiomer. researchgate.net |

| Dog | - | S-(-)-propranolol is metabolized more rapidly than in monkeys and humans. kmmu.edu.cn |

| Monkey (Cynomolgus) | Orthologs of human UGT1A9, UGT2B4, UGT2B7 are likely involved. | Exhibits different glucuronidation kinetics compared to humans. wsu.edu |

| Mouse | - | Metabolic profile differs from other species, indicating unique UGT activity. researchgate.net |

Comparative Metabolic Profiling in In Vitro Systems (e.g., mouse, rat, dog, monkey hepatocytes)

In vitro studies using cryopreserved hepatocytes from different species provide a valuable platform for comparing the metabolic fate of propranolol. A comprehensive study of propranolol metabolism in hepatocytes from mice, rats, dogs, monkeys, and humans revealed both common pathways and species-specific metabolites, highlighting the diversity in metabolic capabilities. researchgate.netnih.gov

Extensive phase I and phase II metabolism was observed across all five species. researchgate.netnih.gov Glucuronidation represents a major phase II metabolic route in all species studied, though its relative contribution can vary. A notable finding was the detection of an N-hydroxylamine glucuronide metabolite of propranolol specifically in monkey and dog hepatocytes, indicating a unique metabolic pathway in these species. researchgate.netnih.gov

The following table provides a qualitative comparison of the detection of propranolol glucuronide and other major metabolite classes in hepatocytes of different species.

| Metabolite Class | Mouse | Rat | Dog | Monkey | Human |

| Propranolol Glucuronide | Detected | Detected | Detected | Detected | Detected |

| Hydroxypropranolol | Detected | Detected | Detected | Detected | Detected |

| N-desisopropylpropranolol | Detected | Detected | Detected | Detected | Detected |

| Propranolol Glycol | Detected | Detected | Detected | Detected | Detected |

| N-hydroxylamine glucuronide | Not Detected | Not Detected | Detected | Detected | Not Detected |

This table is based on the reported detection of metabolite classes in hepatocyte incubation studies. The relative abundance of each metabolite can vary significantly between species.

Species-Specific Stereoselectivity Patterns in Glucuronidation

The glucuronidation of propranolol is a stereoselective process, with different species exhibiting distinct preferences for the conjugation of the R-(+)- and S-(-)-enantiomers. This stereoselectivity is a direct reflection of the specificities of the UGT enzymes present in each species.

In stark contrast, rat liver microsomes exhibit a preference for the glucuronidation of the R-(+)-enantiomer. researchgate.net The intrinsic clearance (Vmax/Km) for the formation of R-(+)-propranolol glucuronide is greater than that for the S-(-)-enantiomer in this species. researchgate.net

Dog liver microsomes also demonstrate stereoselectivity, with the formation of S-(-)-propranolol glucuronide being 3- to 4-fold higher than that of R-(+)-propranolol glucuronide when racemic propranolol is used as the substrate. clinpgx.org

The stereoselective glucuronidation in cynomolgus monkey liver microsomes presents a different kinetic profile compared to humans. While human liver microsomes show sigmoidal kinetics for the glucuronidation of both enantiomers, monkey liver microsomes exhibit monophasic kinetics. wsu.edu The intrinsic clearance values in cynomolgus monkey liver microsomes are generally higher than in human liver microsomes for both R- and S-propranolol glucuronidation. wsu.edu

The table below summarizes the observed stereoselectivity in the glucuronidation of propranolol across different species.

| Species | Preferred Enantiomer for Glucuronidation | Key Findings |

| Human | S-(-)-Propranolol | UGT1A9 preferentially glucuronidates the S-enantiomer, while UGT1A10 prefers the R-enantiomer. Overall, in vivo formation of S-propranolol glucuronide is higher. researchgate.netsemanticscholar.org |

| Rat | R-(+)-Propranolol | The intrinsic clearance for the formation of the R-(+)-glucuronide is higher than for the S-(-)-glucuronide in liver microsomes. researchgate.net |

| Dog | S-(-)-Propranolol | The formation of S-(-)-propranolol glucuronide is 3- to 4-fold greater than that of the R-(+)-enantiomer in liver microsomes. clinpgx.org |

| Monkey (Cynomolgus) | Varies with substrate concentration | Exhibits different kinetic profiles (monophasic) compared to humans (sigmoidal). wsu.edu |

Advanced Research Directions in + Propranolol Glucuronide Metabolism

Functional Interactions Between UGTs and Cytochrome P450 (CYP) Enzymes during Propranolol (B1214883) Metabolism

The metabolism of propranolol is a coordinated process involving both Phase I oxidation by Cytochrome P450 (CYP) enzymes and Phase II conjugation by UDP-glucuronosyltransferases (UGTs). jst.go.jp While historically viewed as separate sequential steps, recent research provides compelling evidence of direct functional protein-protein interactions between these two enzyme families, which can mutually modulate their activities. jst.go.jpfu-berlin.de These enzymes are co-localized in the membrane of the smooth endoplasmic reticulum, making such interactions physically possible. fu-berlin.de

Propranolol is a substrate for both CYP2D6, which catalyzes its hydroxylation, and various UGTs that directly form propranolol glucuronide. nih.govnih.gov Studies utilizing co-expression models in fission yeast (Schizosaccharomyces pombe) have been instrumental in elucidating the functional consequences of these interactions. nih.govnih.gov

Key Research Findings:

UGT Influence on CYP2D6: The co-expression of specific UGT isoforms was found to significantly enhance the activity of CYP2D6 in converting propranolol to 4-hydroxypropranolol (B128105). nih.gov This suggests a cooperative relationship where the presence of the conjugating enzyme primes the oxidative enzyme for higher efficiency. fu-berlin.denih.gov

CYP2D6 Influence on UGTs: Conversely, the interaction appears to be antagonistic from the UGT perspective. The co-expression of CYP2D6 completely suppressed the glucuronidation activity of four UGTs known to metabolize propranolol: UGT1A7, UGT1A8, UGT1A9, and UGT2A1. nih.govnih.gov

These findings indicate that the metabolic fate of propranolol is not merely a sum of independent enzyme activities but is governed by a complex, bidirectional interplay. nih.gov This functional "crosstalk" could be a significant, previously underappreciated factor contributing to inter-individual differences in drug metabolism and response. jst.go.jp

Table 1: Summary of Mutual Modulation between CYP2D6 and UGTs in Propranolol Metabolism

| Interacting Enzymes | Effect on Propranolol Metabolism | Magnitude of Change | Source(s) |

|---|---|---|---|

| CYP2D6 + UGT1A7 | Increased CYP2D6 activity (4-hydroxypropranolol formation) | 3.3-fold increase | nih.gov, nih.gov |

| CYP2D6 + UGT1A8 | Increased CYP2D6 activity (4-hydroxypropranolol formation) | 2.1-fold increase | nih.gov, nih.gov |

| CYP2D6 + UGT1A9 | Increased CYP2D6 activity (4-hydroxypropranolol formation) | 2.8-fold increase | nih.gov, nih.gov |

| CYP2D6 + UGT2A1 | No significant change in CYP2D6 activity | - | nih.gov, nih.gov |

| UGT1A7 + CYP2D6 | Complete suppression of UGT1A7 glucuronidation activity | Suppression | nih.gov, nih.gov |

| UGT1A8 + CYP2D6 | Complete suppression of UGT1A8 glucuronidation activity | Suppression | nih.gov, nih.gov |

| UGT1A9 + CYP2D6 | Complete suppression of UGT1A9 glucuronidation activity | Suppression | nih.gov, nih.gov |

| UGT2A1 + CYP2D6 | Complete suppression of UGT2A1 glucuronidation activity | Suppression | nih.gov, nih.gov |

Hydrolysis and Deconjugation Mechanisms of Propranolol Glucuronide

While glucuronidation is primarily an elimination pathway, the resulting (+)-propranolol glucuronide conjugate is not metabolically inert. It can be converted back to the parent compound, propranolol, through hydrolysis, a process with significant pharmacokinetic implications. This deconjugation can occur via two main mechanisms: chemical and enzymatic hydrolysis.

Chemical Hydrolysis: The β-glucuronide bond in propranolol glucuronide is susceptible to cleavage under non-physiological conditions. It can be hydrolyzed in the presence of strong acids (like HCl) or bases (like NaOH), which breaks the ether linkage and regenerates free propranolol and glucuronic acid. This method is often used in analytical procedures to quantify total propranolol (conjugated and unconjugated) in biological samples.

Enzymatic Deconjugation and Enterohepatic Recirculation: Of greater biological relevance is enzymatic deconjugation, primarily mediated by β-glucuronidase enzymes. frontiersin.org After being excreted into the bile, propranolol glucuronide enters the gastrointestinal tract. frontiersin.org Here, β-glucuronidases produced by gut microflora can hydrolyze the conjugate, releasing the active parent drug. fu-berlin.denih.gov This liberated propranolol can then be reabsorbed into the bloodstream. fu-berlin.de

This cycle, known as enterohepatic recirculation, can significantly alter the pharmacokinetic profile of propranolol. nih.govontosight.ai Research has shown that the slow elimination of propranolol after therapy discontinuation is related to the equally slow elimination of its glucuronide metabolite. nih.gov Studies involving intravenous administration of propranolol glucuronide to dogs demonstrated its deconjugation back to propranolol, leading to the proposal that the glucuronide metabolite may serve as a systemic storage pool for the active drug. nih.gov This recirculation mechanism can prolong the drug's presence in the body and contribute to its cumulative plasma concentrations. frontiersin.orgnih.gov

Table 2: Mechanisms of Propranolol Glucuronide Hydrolysis

| Mechanism | Catalyst | Location | Significance | Source(s) |

|---|---|---|---|---|

| Chemical Hydrolysis | Strong acids (e.g., HCl) or bases (e.g., NaOH) | In vitro (laboratory) | Analytical quantification of total drug |

| Enzymatic Deconjugation | Bacterial β-glucuronidases | Intestinal lumen | In vivo drug recycling, prolongs drug exposure | nih.gov, fu-berlin.de, frontiersin.org |

Biocatalytic Production of Glucuronide Metabolites for Research

The synthesis of pure glucuronide metabolites, including this compound, is essential for a variety of research applications, such as their use as analytical standards, for pharmacological testing, and in studies of drug transport and enzyme interactions. dergipark.org.trchimia.ch While chemical synthesis is possible, it is often a complex, multi-step process that is labor-intensive and environmentally unsustainable. oup.com Consequently, biocatalytic methods have emerged as a greener, more efficient, and highly selective alternative. chimia.choup.com

These methods leverage the natural activity of enzymes or whole organisms to perform the glucuronidation reaction under mild, aqueous conditions. oup.com

Common Biocatalytic Approaches:

Liver Microsomes: Preparations of liver microsomes from various species (e.g., human, rat, dog) contain a mixture of drug-metabolizing enzymes, including UGTs, and can be used for the in vitro synthesis of glucuronides. nih.gov This method is useful for generating reference samples and identifying potential metabolites. fu-berlin.de

Recombinant UGTs: Using specific human UGT isoforms produced in expression systems (e.g., baculovirus-infected insect cells) allows for clean, targeted synthesis and detailed enzyme phenotyping. nih.gov For instance, studies have shown that UGT1A10 preferentially produces (R)-(+)-propranolol glucuronide over the (S)-enantiomer, making it a suitable biocatalyst for stereoselective synthesis. nih.gov A major drawback of using isolated enzymes is the high cost of the required cofactor, uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA). researchgate.net

Whole-Cell Biotransformation: An advanced approach involves using engineered microorganisms, such as the fission yeast Schizosaccharomyces pombe or E. coli, that have been genetically modified to express one or more human UGTs. researchgate.net A significant advantage of this system is the potential for co-expression of enzymes like UDP-glucose dehydrogenase (UGDH), which allows the host cell to synthesize and regenerate the essential UDPGA cofactor from more affordable starting materials like glucose. researchgate.net This creates a self-sufficient "cellular factory" for the scalable and cost-effective production of pure glucuronide metabolites. researchgate.net

The development of these biocatalytic tools is crucial for advancing research into the biological roles and properties of metabolites like this compound. chimia.ch

Table 3: Comparison of Biocatalytic Methods for Glucuronide Synthesis

| Method | Description | Advantages | Disadvantages | Source(s) |

|---|---|---|---|---|

| Liver Microsomes | Vesicles of endoplasmic reticulum containing a mixture of metabolic enzymes. | Represents a more physiologically relevant enzyme mixture. | Contains multiple enzymes, leading to potential side-products; batch-to-batch variability. | , fu-berlin.de, nih.gov |

| Recombinant UGTs | Purified, specific UGT isoforms expressed in host systems. | High purity of target metabolite; allows for precise enzyme-substrate studies. | High cost of the required UDPGA cofactor; enzyme instability. | nih.gov, researchgate.net |

| Whole-Cell Systems | Engineered microorganisms (e.g., yeast, E. coli) expressing UGTs. | Cost-effective due to in situ cofactor regeneration; scalable; environmentally friendly. | Requires metabolic engineering of the host organism; potential for substrate/product transport issues across the cell membrane. | oup.com, researchgate.net |

Q & A

Q. What are the primary metabolic pathways of (+)-propranolol glucuronide, and how can researchers determine their relative contributions?

(+)-Propranolol undergoes three major metabolic routes: aromatic hydroxylation (42%), N-dealkylation/side-chain oxidation (41%), and direct glucuronidation (17%), with significant inter-individual variability . The major metabolites include this compound, naphthyloxylactic acid, and sulfated 4-hydroxypropranolol. To quantify pathway contributions, researchers use in vitro liver microsomal assays (human/rat), recombinant CYP/UGT isoforms, and LC-MS/MS for metabolite profiling. Isotope-labeled internal standards and kinetic modeling (e.g., intrinsic clearance calculations) help account for variability .

Q. Which analytical methods are most effective for characterizing this compound in biological matrices?

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard. Key techniques include:

- Derivatization strategies : Trimethylsilylation (TMS) or ethylation to distinguish acyl-, O-, and N-glucuronides .

- Fragmentation patterns : MS/MS analysis of diagnostic ions (e.g., loss of 176 Da for glucuronide cleavage) .

- Chiral separation : Hydrophilic interaction chromatography (HILIC) or chiral columns to resolve S-(-)- and R-(+)-enantiomers . Validation requires spiked matrix controls, deuterated internal standards, and cross-referencing with synthetic standards .

Q. How should researchers design experiments to identify UGT isoforms responsible for (+)-propranolol glucuronidation?

Use a combination of:

- Recombinant UGTs : Incubate (+)-propranolol with individual isoforms (e.g., UGT1A1, 1A9) to assess activity .

- Chemical inhibitors : Co-incubate with UGT inhibitors (e.g., phenylbutazone for UGT1A9) in human liver microsomes (HLM) .

- Enzyme kinetics : Calculate Km and Vmax using Michaelis-Menten plots to determine isoform specificity .

Advanced Research Questions

Q. Why do discrepancies exist in reported plasma levels of this compound across studies?

Contradictions arise from:

- Food effects : Some studies report reduced glucuronide levels due to non-specific metabolic inhibition, while others show no change .

- Stereoselective clearance : S-(-)-propranolol glucuronide has 2x higher urinary excretion (14.7% vs. 7.68%) and longer t1/2 (3.56 vs. 2.45 hr) than R-(+)-glucuronide, impacting cumulative measurements .

- Species differences : Rats lack significant glucuronide formation compared to humans, complicating cross-species extrapolation . Mitigation strategies: Standardize fed/fasted states, use enantiomer-specific assays, and validate in human-derived models .

Q. How does saturable glucuronidation kinetics influence (+)-propranolol’s pharmacokinetics during long-term dosing?

Glucuronide formation follows Michaelis-Menten saturation, leading to: